molecular formula C10H6F6O B12444378 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde

Katalognummer: B12444378
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: FEHFHIOMFVCFTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde is a chemical compound with the molecular formula C10H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde group

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2,4-Bis(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(2,4-Bis(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,2’-Bis(4-(trifluoromethyl)phenyl)-5,5’-bithiazole: Contains trifluoromethyl groups but with a different core structure.

    2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Similar but with only one trifluoromethyl group

Uniqueness

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H6F6O

Molekulargewicht

256.14 g/mol

IUPAC-Name

2-[2,4-bis(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,4-5H,3H2

InChI-Schlüssel

FEHFHIOMFVCFTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.